molecular formula C18H16O6 B14092980 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one

6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one

Cat. No.: B14092980
M. Wt: 328.3 g/mol
InChI Key: BJFMTVYSEMXVAK-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofuran core with a hydroxy group at the 6-position and a 3,4,5-trimethoxybenzylidene substituent at the 2-position. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one typically involves the condensation of 6-hydroxybenzofuran-3(2h)-one with 3,4,5-trimethoxybenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxybenzofuran-3(2h)-one: Lacks the 3,4,5-trimethoxybenzylidene substituent.

    2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2h)-one: Lacks the hydroxy group at the 6-position.

Uniqueness

6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one is unique due to the presence of both the hydroxy group and the 3,4,5-trimethoxybenzylidene substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C18H16O6/c1-21-15-7-10(8-16(22-2)18(15)23-3)6-14-17(20)12-5-4-11(19)9-13(12)24-14/h4-9,19H,1-3H3

InChI Key

BJFMTVYSEMXVAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

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